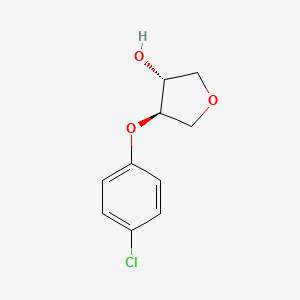

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Description

BenchChem offers high-quality (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMIOGRZAOZECU-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Oxolane Core: A Privileged Scaffold in Drug Discovery – An In-Depth Technical Guide to the Structure-Activity Relationship of 3,4-Disubstituted Derivatives

Abstract

The 3,4-disubstituted oxolane, or tetrahydrofuran, motif is a cornerstone in the architecture of a multitude of biologically active molecules, most notably in the realm of antiviral nucleoside analogs. The precise spatial arrangement and chemical nature of the substituents at the C3 and C4 positions of this five-membered heterocyclic ring are paramount in dictating the molecule's interaction with biological targets, thereby governing its therapeutic efficacy and selectivity. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 3,4-disubstituted oxolanes, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that grant access to these crucial scaffolds, the profound impact of stereochemistry, and the influence of substituent modifications on biological activity, supported by detailed experimental protocols and visual aids to illuminate key concepts.

Introduction: The Significance of the Oxolane Ring in Medicinal Chemistry

The oxolane ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement, mimicking the furanose sugar in natural nucleosides. This mimicry is a key strategy in the design of antiviral agents that can be recognized and processed by viral enzymes, ultimately leading to the inhibition of viral replication.[1] The substituents at the C3 and C4 positions play a critical role in this molecular recognition process, influencing the overall shape and electronic properties of the molecule.

The Crucial Role of Stereochemistry at C3 and C4

The absolute and relative stereochemistry of the substituents at the C3 and C4 positions of the oxolane ring is a primary determinant of biological activity. Even subtle changes in the spatial orientation of these groups can lead to a dramatic loss or gain of potency, highlighting the high degree of stereochemical discrimination exhibited by biological targets such as viral polymerases and kinases.

cis vs. trans Isomerism

The relative orientation of the substituents at C3 and C4 (cis or trans) significantly impacts the overall conformation of the oxolane ring and, consequently, its ability to fit into the active site of a target enzyme. For instance, in the context of antiviral nucleoside analogs, the cis or trans relationship between the C3-hydroxyl group and the C4-hydroxymethyl group (or other bioisosteres) can mimic the ribose or deoxyribose sugar pucker, which is crucial for recognition by viral polymerases.

A study on 3,4-disubstituted piperidines, a related heterocyclic system, demonstrated that cis and trans isomers can be selectively obtained by switching between kinetic and thermodynamic control during cyclization reactions, underscoring the feasibility of accessing distinct stereoisomers for biological evaluation.[2] Similarly, the synthesis and characterization of cis and trans isomers of platinum(II) N-heterocyclic carbene complexes revealed differences in their biological activity, further emphasizing the importance of stereoisomerism.[3]

Enantioselectivity

Biological systems are inherently chiral, and as such, often exhibit a strong preference for one enantiomer over the other. This is particularly true for nucleoside analogs, where the stereochemistry of the sugar mimic is critical for proper phosphorylation by kinases and subsequent incorporation into the growing viral DNA or RNA chain.

For example, a study on dideoxycytidine nucleosides demonstrated that the β-L enantiomers exhibited potent activity against both HIV-1 and hepatitis B virus (HBV), with a different resistance profile compared to their β-D counterparts.[4][5] This highlights that enantiomers can have distinct biological activities and resistance profiles.

The following diagram illustrates the fundamental stereochemical considerations for a 3,4-disubstituted oxolane ring.

Caption: Key stereochemical aspects of 3,4-disubstituted oxolanes.

Structure-Activity Relationship: The Impact of Substituents

The nature of the substituents at the C3 and C4 positions dictates the molecule's polarity, hydrogen bonding capacity, and steric interactions within the target's binding site.

Hydroxyl and Amino Groups: Mimicking Natural Sugars

In many antiviral nucleoside analogs, the presence of hydroxyl groups at the C3 and C4 positions is crucial for mimicking the natural (deoxy)ribose sugar. These hydroxyl groups can form key hydrogen bonds with amino acid residues in the active site of viral polymerases and kinases, facilitating binding and subsequent phosphorylation.

The replacement of a hydroxyl group with an amino group can also be a viable strategy. The amino group can act as a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein. The synthesis of 3,4-dihydroxyprolines and a (2S,3R,4R)-2-amino-3,4-dihydroxytetrahydrofuran-2-carboxylic acid methyl ester highlights the synthetic accessibility of such analogs for SAR studies.

Halogenation: Modulating Electronic Properties and Metabolic Stability

The introduction of halogen atoms, particularly fluorine, at the C3 or C4 position can significantly impact the biological activity of oxolane derivatives. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity and reactivity. Furthermore, the strong carbon-fluorine bond can enhance metabolic stability, leading to an improved pharmacokinetic profile.

For example, β-L-5-fluoro-2',3'-dideoxycytidine showed potent anti-HIV-1 and anti-HBV activity.[4] The synthesis and antiviral properties of various fluorinated nucleosides have been extensively reviewed, with the position and stereochemistry of the fluorine atom being critical for activity. It has been suggested that a 2'-β-fluoro substitution favors activity against DNA viruses, while a 2'-α-fluoro substitution is more effective against RNA viruses.[6]

Introduction of Other Functional Groups

The exploration of a wider range of functional groups at the C3 and C4 positions can lead to the discovery of novel compounds with improved activity or different mechanisms of action. This can include alkyl, aryl, and other heterocyclic moieties. A review on the antiviral activity of natural products and their derivatives emphasizes the importance of various functional groups in conferring antiviral properties.[7]

The following table summarizes the general influence of different substituents at the C3 and C4 positions on the biological activity of oxolane derivatives.

| Substituent | General Impact on Biological Activity | Key Considerations |

| Hydroxyl (-OH) | Mimics natural sugars, crucial for hydrogen bonding with target enzymes. | Stereochemistry is critical for proper orientation in the active site. |

| Amino (-NH2) | Can act as a hydrogen bond donor and acceptor, potentially forming novel interactions. | Can alter the basicity of the molecule, affecting cell permeability. |

| Fluorine (-F) | Modulates electronic properties, enhances metabolic stability. | Position and stereochemistry are critical for activity. Can affect sugar pucker. |

| Other Halogens (-Cl, -Br) | Can increase lipophilicity and introduce new binding interactions. | Can also increase toxicity. |

| Alkyl/Aryl Groups | Can provide steric bulk to fill hydrophobic pockets in the target protein. | Can also lead to steric clashes if not properly designed. |

Experimental Protocols for Biological Evaluation

The determination of the structure-activity relationship of 3,4-disubstituted oxolanes relies on robust and reproducible biological assays. Below are detailed protocols for assessing antiviral and anticancer activity.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, IC₅₀).

Protocol:

-

Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of the 3,4-disubstituted oxolane derivatives in cell culture medium.

-

Infection: Aspirate the culture medium from the confluent cell monolayer and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Staining: Fix the cells with a solution of 10% formaldehyde and stain with a crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The IC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration.

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] It is widely used for screening anticancer drugs.

Protocol:

-

Cell Seeding: Seed a 96-well plate with a cancer cell line of interest (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3,4-disubstituted oxolane derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Synthetic Strategies for 3,4-Disubstituted Oxolanes

The stereoselective synthesis of 3,4-disubstituted oxolanes is a critical aspect of SAR studies, as it allows for the preparation of specific stereoisomers for biological evaluation. Several synthetic methodologies have been developed to achieve this.

A workflow for the synthesis and evaluation of 3,4-disubstituted oxolanes is depicted below.

Caption: A typical workflow for SAR studies of 3,4-disubstituted oxolanes.

Conclusion and Future Perspectives

The 3,4-disubstituted oxolane scaffold remains a highly valuable and versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of both the stereochemistry and the nature of the substituents at the C3 and C4 positions. Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic methods to access a wider diversity of 3,4-disubstituted oxolanes. Furthermore, the integration of computational modeling and structural biology will continue to provide deeper insights into the molecular interactions between these compounds and their biological targets, paving the way for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

References

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Bonina, L., Orzalesi, G., Merendino, R., Arena, A., & Mastroeni, P. (1982). Structure-activity relationships of new antiviral compounds. Antimicrobial Agents and Chemotherapy, 22(6), 1067-1069.[9]

-

Kormos, C. M., Gichinga, M. G., Maitra, R., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., ... & Carroll, F. I. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367-7381.[10]

-

Van Draanen, N. A., Tisdale, M., Parry, N. R., Jansen, R., Dornsife, R. E., & Freeman, G. A. (1994). Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. Antimicrobial Agents and Chemotherapy, 38(4), 868-871.[4][5]

-

Wang, S., Li, H., & Wang, J. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 981779.[7]

- D'Andrea, L. D., Brancaccio, D., & Fattorusso, C. (2020). Total synthesis of 3,4-dihydroxyprolines, D-threo-L-norvaline and (2S,3R,4R)-2-amino-3,4-dihydroxytetrahydrofuran-2-carboxylic acid methyl ester. Molecules, 25(15), 3488.

- Szymańska, E., & Krawczyk, E. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6645.

- Van Aerschot, A., & Herdewijn, P. (1993). The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine. Journal of Medicinal Chemistry, 36(19), 2790-2795.

- Sakai, T., & Tsubo, T. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1163.

-

Van Draanen, N. A., Tisdale, M., Parry, N. R., Jansen, R., Dornsife, R. E., & Freeman, G. A. (1994). Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides. Antimicrobial Agents and Chemotherapy, 38(4), 868-871.[4][5]

- Radi, M., Dreassi, E., Brullo, C., Crespan, E., Maga, G., Schenone, S., ... & Botta, M. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1207-1211.

- Borrego, L. G., Recio, R., Moreno, N., Chelouan, A., Álvarez, E., Sánchez-Coronilla, A., ... & Fernández, I. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors: Biological evaluation for the treatment of glioblastoma multiforme. European Journal of Medicinal Chemistry, 240, 114578.

- Singh, P., & Kumar, A. (2021). SAR of 1,3,4-oxadiazole-2(3H)-thione derivative as PIM-1 kinase inhibitors. In PIM Kinases as Therapeutic Targets for Cancers (pp. 221-238). Academic Press.

-

Thiery, E., Laconde, G., Seguin, C., Dubois, J., & Guillaumet, G. (2021). Synthesis and biological evaluation of 3,4-dihydro-1H-[4][8] oxazepino [6,5,4-hi] indol-1. Bioorganic & Medicinal Chemistry, 39, 116164.

-

Singh, R. P., & Kumar, V. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Current Organic Chemistry, 28(1), 2-23.[6]

- Sari, O., & Schinazi, R. F. (2017). Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. Tetrahedron Letters, 58(7), 649-652.

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1118.[11]

-

El-Sayed, N. F., & El-Bendary, E. R. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.[1]

- Zang, X., & Li, X. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. ACS Omega, 6(1), 374-381.

-

Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1118.[11]

-

Snider, B. B., & Che, Q. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2163-2175.[2]

-

Kumar, A., Singh, P., & Kumar, S. (2019). Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity. New Journal of Chemistry, 43(1), 269-277.[3]

- Szőllősy, Á., & Kádas, I. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2022(2), M1389.

- Al-Masoudi, N. A., Al-Soud, Y. A., & Al-Bayati, R. I. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Molecules, 26(17), 5288.

- BenchChem. (2025). Comparing the biological activity of cis vs. trans isomers of substituted thianones. BenchChem.

Sources

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of stereochemistry on antiviral activities and resistance profiles of dideoxycytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 8. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of new antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacophore Properties of Chlorophenoxy-Substituted Oxolanes

Abstract

This technical guide provides a comprehensive exploration of the pharmacophore properties of chlorophenoxy-substituted oxolanes, a class of compounds with significant potential in drug discovery. By dissecting the structural and electronic contributions of both the chlorophenoxy and oxolane moieties, we delineate a rational framework for the design and optimization of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and computational modeling of these promising scaffolds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Convergence of Two Privileged Scaffolds

The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of medicinal chemistry. A powerful strategy in this endeavor is the hybridization of known pharmacophoric fragments to create new chemical entities with unique biological profiles. This guide focuses on the intersection of two such fragments: the chlorophenoxy group and the oxolane ring system.

The chlorophenoxy moiety is a well-established pharmacophore, most notably recognized for its prevalence in herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] The number and position of chlorine atoms on the aromatic ring significantly influence the electronic structure and, consequently, the biological activity and toxicity of these compounds.[1][2] Beyond their herbicidal applications, chlorophenoxy groups are found in a range of biologically active molecules, where they often contribute to receptor binding through hydrophobic and electronic interactions.

The oxolane (tetrahydrofuran) ring and its derivatives, such as 1,3-dioxolanes, represent another class of "privileged structures" in medicinal chemistry.[3][4] These five-membered oxygen-containing heterocycles are present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The oxygen atoms in the oxolane ring can act as hydrogen bond acceptors, enhancing the interaction of the molecule with its biological target.[4]

The strategic combination of a chlorophenoxy group with an oxolane scaffold presents a compelling opportunity to develop novel compounds with tailored pharmacodynamic and pharmacokinetic properties. This guide will provide a roadmap for exploring the pharmacophore properties of this chemical class, from initial design and synthesis to comprehensive biological and computational characterization.

Core Pharmacophoric Features: A Structural and Electronic Analysis

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[6][7][8] For chlorophenoxy-substituted oxolanes, the key pharmacophoric features arise from the interplay of the two constituent moieties.

2.1. The Chlorophenoxy Moiety: Modulator of Lipophilicity and Electronic Interactions

The chlorophenoxy group contributes several critical features to the overall pharmacophore:

-

Aromatic Ring: Provides a scaffold for π-π stacking interactions with aromatic residues in a protein binding pocket.

-

Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor.

-

Chlorine Substituents: The number, position, and type of halogen substitution are critical for modulating the molecule's properties:

-

Lipophilicity: Chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets.[9]

-

Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring, influencing its reactivity and interaction with the target.

-

Steric Hindrance: The size of the chlorine atoms can influence the preferred conformation of the molecule and its fit within a binding site.

-

The structure-activity relationship (SAR) of chlorophenols has shown that their toxicity is strongly correlated with the n-octanol/water partition coefficient (log Kow), highlighting the importance of lipophilicity in their biological effects.[9]

2.2. The Oxolane Ring: A Versatile Scaffold for Orienting Functional Groups

The oxolane ring serves as a versatile and conformationally flexible scaffold that can present substituents in a defined spatial orientation. Its key contributions to the pharmacophore include:

-

Hydrogen Bond Acceptors: The oxygen atom(s) in the oxolane ring are potent hydrogen bond acceptors, which can be crucial for anchoring the ligand to the target protein.[4]

-

Stereochemistry: The oxolane ring can possess multiple stereocenters, allowing for the synthesis of enantiomerically pure compounds. The stereochemical configuration can have a profound impact on biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.[3]

-

Substitution Points: The oxolane ring offers multiple positions for substitution, enabling the fine-tuning of the molecule's properties and the introduction of additional pharmacophoric features, such as hydrogen bond donors, charged groups, or other hydrophobic moieties.

The diverse biological activities of oxolane derivatives underscore the importance of the substitution pattern in defining their therapeutic potential.[3][5][10]

Synthetic Strategies: Rationale and Experimental Protocols

The synthesis of chlorophenoxy-substituted oxolanes can be approached through several convergent strategies. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry. A common and versatile approach involves the Williamson ether synthesis to couple the chlorophenoxy and oxolane moieties.

General Synthetic Workflow

A representative synthetic workflow is depicted below. This multi-step process allows for the modular assembly of the target compounds, facilitating the generation of a library of analogs for SAR studies.

Caption: General synthetic workflow for chlorophenoxy-substituted oxolanes.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol outlines the synthesis of a model chlorophenoxy-substituted oxolane.

Step 1: Deprotonation of the Chlorophenol

-

To a solution of 4-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

Causality: The strong base, sodium hydride, is used to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this reaction.

Step 2: Nucleophilic Substitution

-

To the solution of the sodium 4-chlorophenoxide, add a solution of the appropriate oxolane electrophile (e.g., 2-(bromomethyl)tetrahydrofuran) (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: The generated phenoxide acts as a nucleophile, displacing the leaving group (e.g., bromide) on the oxolane ring in an SN2 reaction to form the desired ether linkage.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chlorophenoxy-substituted oxolane.

Causality: The aqueous work-up removes inorganic salts and residual DMF. Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Step 4: Characterization Confirm the structure and purity of the final product using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Self-Validation: The combination of these analytical techniques provides a self-validating system to ensure the identity and purity of the synthesized compound before proceeding to biological evaluation.

Biological Evaluation: Uncovering the Therapeutic Potential

A systematic biological evaluation is essential to determine the therapeutic potential and elucidate the mechanism of action of the synthesized chlorophenoxy-substituted oxolanes. The choice of assays will be guided by the therapeutic area of interest.

In Vitro Screening Assays

Initial screening should be performed in vitro to assess the biological activity and identify promising lead compounds.

| Assay Type | Purpose | Example Methodologies | Key Parameters Measured |

| Antimicrobial Assays | To determine activity against bacteria and fungi. | Broth microdilution, Disk diffusion. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). |

| Anticancer Assays | To assess cytotoxicity against cancer cell lines. | MTT assay, SRB assay. | IC₅₀ (half-maximal inhibitory concentration), GI₅₀ (half-maximal growth inhibition). |

| Enzyme Inhibition Assays | To determine the inhibitory effect on a specific enzyme target. | Spectrophotometric, Fluorometric, or Radiometric assays. | IC₅₀, Kᵢ (inhibition constant). |

| Receptor Binding Assays | To measure the affinity of the compound for a specific receptor. | Radioligand binding assays, Surface Plasmon Resonance (SPR). | Kₐ (association constant), Kₔ (dissociation constant), K₋ (binding affinity). |

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.

Step 1: Preparation of Inoculum

-

Culture the microbial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at the optimal growth temperature.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

Step 2: Preparation of Compound Dilutions

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

Step 3: Inoculation and Incubation

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at the optimal growth temperature for 18-24 hours.

Step 4: Determination of MIC

-

Visually inspect the microtiter plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The experiment should be performed in triplicate to ensure reproducibility.

Computational Modeling: Rationalizing and Predicting Activity

Pharmacophore modeling and other computational techniques are invaluable for understanding the SAR of chlorophenoxy-substituted oxolanes and for guiding the design of more potent and selective analogs.[11][12]

Pharmacophore Model Generation

A ligand-based pharmacophore model can be generated from a set of active compounds to identify the common chemical features required for biological activity.[6][7]

Caption: Workflow for ligand-based pharmacophore model generation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies can be performed to correlate the physicochemical properties of the chlorophenoxy-substituted oxolanes with their biological activity.[9] Molecular descriptors such as logP (lipophilicity), molecular weight, polar surface area, and electronic parameters can be used to build a predictive QSAR model.

Conclusion and Future Directions

The strategic combination of the chlorophenoxy and oxolane scaffolds offers a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the design, synthesis, biological evaluation, and computational modeling of chlorophenoxy-substituted oxolanes. By systematically exploring the SAR of this chemical class and leveraging modern drug discovery tools, researchers can unlock the full therapeutic potential of these versatile molecules.

Future work should focus on:

-

Expanding the library of analogs to probe a wider range of chemical space.

-

Identifying the specific molecular targets of active compounds.

-

Optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

-

Integrating dynamic pharmacophore models and machine learning approaches to enhance predictive accuracy.[13]

By adhering to the principles of rational drug design and rigorous experimental validation, the exploration of chlorophenoxy-substituted oxolanes is poised to yield significant contributions to the field of medicinal chemistry.

References

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI.

- Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. PubMed.

- Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC.

- Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 8. {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (Clopenphendioxan) as a Tool to Highlight the Involvement of α1D- and α1B-Adrenoreceptor Subtypes in the Regulation of Human PC-3 Prostate Cancer Cell Apoptosis and Proliferation.

- Biological Activity of Some Heterocyclic Compounds Based on Polyol Acetals and their Derivatives.

- A comprehensive review on biological activities of oxazole deriv

- Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacryl

- Biological activity of oxadiazole and thiadiazole deriv

-

Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica.

- Pharmacophore modeling: advances and pitfalls. PMC.

- Pharmacophore modeling, virtual computational screening and biological evaluation studies.

- Pharmacophore Modeling. Deep Origin.

- Pharmacophore modeling, virtual computational screening and biological evalu

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Pharmacophores – Knowledge and References. Taylor & Francis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore modeling, virtual computational screening and biological evaluation studies [PeerJ Preprints] [peerj.com]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

Methodological & Application

Stereoselective Synthesis of (3R,4R)-4-Aryloxyoxolan-3-ols: Strategies, Mechanisms, and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4R)-4-aryloxyoxolan-3-ol scaffold is a privileged structural motif present in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. The precise control over the two contiguous stereocenters at the C3 and C4 positions is paramount for achieving desired pharmacological activity. This application note provides an in-depth guide to the stereoselective synthesis of this specific diastereomer. We will explore key synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and provide detailed, field-proven protocols for researchers in drug discovery and development. The methodologies discussed focus on reliability and high stereochemical fidelity, featuring asymmetric dihydroxylation, intramolecular cyclization strategies, and enzymatic resolutions.

Introduction: The Significance of the (3R,4R)-4-Aryloxyoxolan-3-ol Core

Substituted tetrahydrofurans (THFs), or oxolanes, are ubiquitous in natural products and pharmaceuticals.[1] The 4-aryloxyoxolan-3-ol framework, in particular, combines the key pharmacophoric elements of a hydroxyl group and an aryloxy ether moiety on a conformationally constrained five-membered ring. The specific (3R,4R) configuration dictates the spatial orientation of these functional groups, which is crucial for molecular recognition and binding to biological targets.

The primary challenge in synthesizing these molecules lies in the diastereoselective and enantioselective construction of the C3-O and C4-C bonds with the correct trans relationship between the hydroxyl and aryloxy groups. This guide focuses on practical and robust methods to achieve this stereochemical outcome.

Strategic Overview of Synthesis

Achieving the desired (3R,4R) stereochemistry requires a carefully planned synthetic sequence. The most effective strategies rely on establishing the key stereocenters early in the synthesis using powerful asymmetric reactions or by leveraging the chirality of readily available starting materials.

Caption: Core strategies for accessing the target stereoisomer.

The two principal pathways are:

-

Asymmetric Synthesis from Acyclic Precursors: This is often the most efficient approach. It involves creating the chiral diol functionality on an acyclic alkene using a stereoselective reaction, followed by a cyclization step that preserves the established stereochemistry. The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of this strategy.[2][3]

-

Kinetic Resolution of a Racemic Mixture: In this approach, a racemic mixture of the trans-4-aryloxyoxolan-3-ol is prepared. An enzyme is then used to selectively modify one enantiomer (e.g., through acylation), allowing for the separation of the desired (3R,4R)-alcohol from the modified (3S,4S)-ester.[4][5]

Methodology 1: Sharpless Asymmetric Dihydroxylation and Intramolecular Cyclization

This is a highly reliable and widely adopted strategy that builds the stereocenters with predictable and high fidelity. The logic is to first install a (2R,3R)-diol on a suitable but-3-en-1-ol derivative, which then serves as the precursor for an intramolecular Sₙ2 cyclization.

Mechanistic Principle of Stereocontrol

The Sharpless Asymmetric Dihydroxylation (SAD) employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral quinine-based ligand to direct the syn-dihydroxylation of a double bond.[3] The choice of ligand dictates which face of the alkene is hydroxylated.

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "top" face of the alkene.

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom" face.

For a terminal alkene like tert-butyldimethyl((but-3-en-1-yl)oxy)silane, using AD-mix-β establishes the required (2R,3R) stereochemistry for our target.

Caption: Stereocontrol via Sharpless Asymmetric Dihydroxylation.

The subsequent intramolecular cyclization proceeds via a Williamson ether synthesis. The primary alcohol is converted to a good leaving group (e.g., tosylate), and the C3 secondary alcohol is deprotonated to act as the nucleophile. This intramolecular Sₙ2 reaction occurs with inversion of configuration at C4, transforming the (2R,3R) precursor into the final (3R,4R) oxolane ring.

Detailed Experimental Protocol

Part A: Synthesis of (2R,3R)-4-(tert-butyldimethylsilyloxy)butane-1,2,3-triol

-

Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer, add tert-butanol (250 mL) and water (250 mL). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add AD-mix-β (70 g, 1.4 g/mmol of alkene) followed by methanesulfonamide (CH₃SO₂NH₂, 4.8 g, 50 mmol). Stir vigorously until both phases are clear and the mixture is homogeneous (approx. 10-15 minutes).

-

Substrate Addition: Add tert-butyldimethyl((but-3-en-1-yl)oxy)silane (10.0 g, 50 mmol) to the cold mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 6-12 hours.

-

Scientist's Note: Vigorous stirring is essential due to the biphasic nature of the reaction. The methanesulfonamide accelerates the hydrolysis of the osmate ester, improving catalytic turnover.[3]

-

-

Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 75 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

-

Extraction: Add ethyl acetate (300 mL) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Work-up: Combine the organic layers, wash with 2 M aqueous KOH (100 mL), then with brine (100 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triol as a colorless oil. Purification is typically not required for the next step.

Part B: Synthesis of (3R,4R)-4-aryloxyoxolan-3-ol

-

Selective Tosylation: Dissolve the crude triol from Part A in pyridine (100 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 10.5 g, 55 mmol, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: This step selectively tosylates the sterically less hindered primary alcohol over the two secondary alcohols.

-

-

Reaction: Stir the mixture at 0 °C for 4 hours, then store in a refrigerator at 4 °C for 16 hours.

-

Phenol Addition: To the same flask, add the desired phenol (e.g., 4-methoxyphenol, 7.4 g, 60 mmol, 1.2 eq) and potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 3.0 eq).

-

Cyclization: Heat the mixture to 80 °C and stir for 24 hours. This step involves three sequential reactions in one pot: deprotection of the silyl ether, deprotonation of the phenol and the C3-hydroxyl group, and finally, the intramolecular Sₙ2 cyclization.

-

Work-up: Cool the reaction to room temperature and pour it into 1 M HCl (500 mL) and ethyl acetate (300 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (200 mL) and brine (200 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure (3R,4R)-4-aryloxyoxolan-3-ol.

Methodology 2: Enzymatic Kinetic Resolution (EKR)

EKR is an excellent alternative when a racemic mixture of the target scaffold is more easily accessible. This method uses the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic alcohol.[6]

Principle of Lipase-Catalyzed Resolution

Lipases catalyze the acylation of alcohols. In a racemic mixture of (±)-trans-4-aryloxyoxolan-3-ol, the enzyme's chiral active site will preferentially acylate one enantiomer over the other. For instance, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is known to acylate the (3S,4S)-enantiomer at a much faster rate than the (3R,4R)-enantiomer.[7]

This results in a mixture of the unreacted (3R,4R)-alcohol and the newly formed (3S,4S)-ester, which can be easily separated by standard chromatography. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both components.

Detailed Experimental Protocol

Part A: Synthesis of Racemic (±)-trans-4-Aryloxyoxolan-3-ol

A non-stereoselective version of the cyclization described in Protocol 3.2 can be used, starting from a racemic butane-1,2,3-triol precursor. Alternatively, methods involving the ring-opening of epoxides can provide the racemic material.[8]

Part B: Enzymatic Kinetic Resolution

-

Setup: To a 250 mL Erlenmeyer flask, add the racemic (±)-trans-4-aryloxyoxolan-3-ol (5.0 g, ~25 mmol, assuming MW ~200 g/mol ), anhydrous toluene (125 mL), and vinyl acetate (4.3 g, 50 mmol, 2.0 eq).

-

Scientist's Note: Vinyl acetate is used as an irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.

-

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 500 mg, 10% w/w).

-

Reaction: Seal the flask and place it in an orbital shaker at 40 °C and 200 rpm.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or by ¹H NMR to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible. This can take anywhere from 24 to 72 hours depending on the substrate.

-

Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the enzyme beads with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (3R,4R)-alcohol and the (3S,4S)-acetate can be readily separated by flash column chromatography on silica gel. The less polar acetate will elute first, followed by the more polar alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the recovered (3R,4R)-alcohol fraction using chiral HPLC analysis.

Data Summary and Characterization

Proper characterization is essential to confirm the yield and, most importantly, the stereochemical purity of the final product.

| Method | Key Reagent/Catalyst | Typical Yield | Typical d.r. | Typical e.e. | Advantages | Disadvantages |

| Asymmetric Dihydroxylation | AD-mix-β / OsO₄ (cat.) | 60-75% (2 steps) | >20:1 | >98% | High stereoselectivity, predictable outcome. | Uses expensive and toxic OsO₄, multi-step process. |

| Enzymatic Resolution | Novozym 435 (CAL-B) | <50% (for alcohol) | N/A | >99% | Environmentally benign, extremely high ee. | Maximum theoretical yield is 50%, requires racemic synthesis. |

Characterization Techniques:

-

¹H and ¹³C NMR: Confirms the chemical structure and constitution of the product. The trans relationship can often be inferred from the coupling constants between H3 and H4.

-

Chiral HPLC/SFC: The gold standard for determining the enantiomeric excess (ee) of the final product. A racemic sample must be run first to establish the retention times of both enantiomers.

-

X-ray Crystallography: Provides unambiguous proof of both relative and absolute stereochemistry if a suitable crystal can be obtained.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in SAD | Incomplete reaction; decomposition of OsO₄; poor stirring. | Increase reaction time; ensure fresh AD-mix and co-oxidant; use a mechanical stirrer for vigorous agitation. |

| Poor Stereoselectivity | Incorrect AD-mix used; reaction run at too high a temperature. | Double-check the ligand (α vs. β); maintain reaction temperature at 0 °C or lower. |

| EKR Stalls or is Slow | Inactive enzyme; poor choice of solvent or acyl donor. | Use fresh, properly stored enzyme; screen other solvents (e.g., MTBE, hexane); try other acyl donors (e.g., isopropenyl acetate). |

| Low ee in EKR | Reaction allowed to proceed far beyond 50% conversion. | Monitor the reaction closely and stop it at 48-52% conversion for optimal ee of both product and remaining starting material. |

Conclusion

The stereoselective synthesis of (3R,4R)-4-aryloxyoxolan-3-ols is a challenging yet achievable goal for synthetic chemists. The choice between a linear asymmetric synthesis, such as one employing the Sharpless dihydroxylation, and a resolution-based approach depends on factors like starting material availability, scalability, and the specific requirements for enantiopurity. The Sharpless-based route offers a direct and highly stereocontrolled pathway to the desired product, while enzymatic kinetic resolution provides a powerful method for accessing material with exceptional enantiomeric excess from a racemic precursor. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable chiral building block into their drug discovery and development programs.

References

-

Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition.

-

Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. The Journal of Organic Chemistry.

-

Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry.

-

Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.

-

Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry.

-

Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters.

-

Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters.

-

A Divergent Synthesis of the Δ13-9-Isofurans. PubMed Central.

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.

-

Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PubMed Central.

-

Mechanism of tetrahydrofuran synthesis. ResearchGate.

-

Stereochemical control in the synthesis of 2,5-disubstituted tetrahydrofurans. The Journal of Organic Chemistry.

-

Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal.

-

Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.

-

Preparative scale enzymatic resolution reactions. ResearchGate.

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI.

-

Sharpless asymmetric dihydroxylation. Wikipedia.

-

Synthesis of substituted chromanones: An organocatalytic aldol/oxa-Michael reaction. PubMed Central.

-

Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. PubMed.

-

Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI.

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Studies toward Enantio- and Diastereoselective Synthesis of cis-3-Aryloxy-4-arylchroman Core of Ammonificins A and B. Shodhganga.

-

Enzymatic Kinetic Resolution by Addition of Oxygen. PubMed Central.

-

Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research.

-

Tetrahydrofuran synthesis. Organic Chemistry Portal.

Sources

- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 2. mdpi.com [mdpi.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Reagents for coupling 4-chlorophenol with epoxy-tetrahydrofurans

Executive Summary

This guide details the synthetic protocols for the ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) with 4-chlorophenol .[1] This reaction presents a specific "mismatch" challenge: 4-chlorophenol is a relatively weak nucleophile (due to the electron-withdrawing chlorine), while the bicyclic epoxide possesses significant ring strain but steric shielding.[1]

We present two validated pathways:

-

Base-Mediated SN2 Opening (Thermodynamic): Utilizes K₂CO₃ in polar aprotic solvents.[1] Best for scalability and robustness.[1]

-

Lewis Acid-Catalyzed Opening (Kinetic): Utilizes Metal Triflates [M(OTf)₃]. Best for mild conditions and preventing side-reactions.[1]

Chemical Strategy & Mechanistic Insight

The coupling reaction yields trans-4-(4-chlorophenoxy)tetrahydrofuran-3-ol .[1] Understanding the mechanism is crucial for controlling stereochemistry and preventing polymerization of the tetrahydrofuran (THF) ring.[1]

The Nucleophile-Electrophile Interaction

-

4-Chlorophenol (pKa ~9.4): More acidic than phenol (pKa ~10), meaning it deprotonates easily, but the resulting phenoxide is less nucleophilic.[1]

-

3,4-Epoxytetrahydrofuran: A "meso" bicyclic ether.[1]

-

Base Pathway:[1] The phenoxide attacks the epoxide backside (anti-addition).[1] Since the epoxide is meso, attack at C3 or C4 yields the same racemic trans product.[1]

-

Acid Pathway:[1][2] The epoxide oxygen is activated, lengthening the C-O bond.[1] The weak phenol nucleophile attacks the resulting "carbocation-like" center.[1]

-

Figure 1: Mechanistic divergence between basic and acidic coupling pathways.[1][3] Both yield the trans-product due to the geometric constraints of the bicyclic system.[1]

Reagent Selection Matrix

| Reagent Class | Specific Reagent | Solvent System | Temp | Pros | Cons |

| Weak Base | K₂CO₃ (Anhydrous) | DMF or DMAc | 80-100°C | Robust; tolerates moisture; cheap.[1] | Requires high heat; difficult solvent removal (DMF).[1] |

| Strong Base | NaH (60% dispersion) | THF or DMF | 0°C → 60°C | Fast reaction; complete deprotonation.[1] | Moisture sensitive; safety risk (H₂ gas); can cause elimination.[1] |

| Lewis Acid | Bi(OTf)₃ or Zn(OTf)₂ | Toluene or DCM | RT → 40°C | Mild conditions; catalytic (1-5 mol%); easy workup. | Catalyst cost; sensitive to wet solvents.[1] |

| Brønsted Acid | H₂SO₄ (Catalytic) | MeOH/H₂O | Reflux | Very cheap.[1] | High risk of THF ring polymerization (oligomers).[1] |

Recommendation: Use K₂CO₃/DMF for general synthesis.[1] Use Bi(OTf)₃ if the substrate contains base-sensitive groups (e.g., esters).[1]

Protocol A: Base-Mediated Coupling (Standard)

Objective: Synthesis of trans-4-(4-chlorophenoxy)tetrahydrofuran-3-ol on a 10 mmol scale.

Materials

-

4-Chlorophenol (1.28 g, 10 mmol)[1]

-

3,4-Epoxytetrahydrofuran (0.86 g, 10 mmol) [Note: often sold as 3,6-dioxabicyclo[3.1.0]hexane][1]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[1]

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)[1]

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 equiv) in DMF (1.0 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow/pink due to phenoxide formation.[1]

-

Addition: Add 3,4-epoxytetrahydrofuran (1.0 equiv) via syringe.

-

Note: If the epoxide is volatile, add it neat.[1]

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane).[1] Stain with p-Anisaldehyde (epoxides stain blue/purple; phenols stain red/brown).

-

-

Workup:

-

Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane:EtOAc (gradient 9:1 to 6:4).[1]

Protocol B: Lewis Acid-Catalyzed Coupling (Mild)

Objective: Rapid coupling under neutral/mildly acidic conditions.

Materials

-

4-Chlorophenol (10 mmol)

-

3,4-Epoxytetrahydrofuran (10 mmol)[1]

-

Bismuth(III) Triflate [Bi(OTf)₃] (0.5 mmol, 5 mol%)[1]

-

Dichloromethane (DCM) or Toluene (20 mL)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL flask under Nitrogen/Argon.

-

Solvation: Add Bi(OTf)₃ (5 mol%) and 3,4-epoxytetrahydrofuran (1.0 equiv) to the solvent (DCM). Stir to dissolve/suspend.[1]

-

Initiation: Add 4-chlorophenol (1.0 equiv) dropwise as a solution in minimal solvent.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: If reaction is sluggish (due to the electron-poor phenol), heat to 40°C (reflux for DCM).[1]

-

-

Quench: Add water (10 mL) to deactivate the catalyst.[1]

-

Workup: Separate phases. Wash organic phase with sat.[1] NaHCO₃ (to ensure neutral pH) and then Brine.

-

Purification: Recrystallization from Hexane/Ether is often possible due to the high crystallinity of the trans-product.[1]

Analytical Controls & Troubleshooting

Workflow Logic

Figure 2: Operational workflow for reaction monitoring and decision making.

Key Analytical Markers (1H NMR in CDCl₃)

-

Epoxide (Starting Material): Look for signals ~3.5–3.7 ppm (epoxide ring protons). Disappearance indicates conversion.[1]

-

Product (Ether): Look for the new methine proton (CH-O-Ar) at ~4.8–5.0 ppm (multiplet).

-

Product (Alcohol): Look for the CH-OH proton at ~4.4–4.6 ppm .[1]

-

Stereochemistry: The coupling constant (

) between H3 and H4 is typically small (< 4 Hz) for trans-disubstituted THF rings, whereas cis isomers often show larger coupling.[1]

Common Issues

-

Low Yield: Usually due to incomplete conversion.[1] 4-chlorophenol is weak.[1] Solution: Increase temperature to 100°C in Protocol A or switch to Toluene reflux in Protocol B.

-

Polymerization: THF ring opens to form poly-THF chains.[1] Solution: Ensure concentration is not too high (>1M) and avoid strong mineral acids (H₂SO₄/HCl).

-

Regioselectivity: Not applicable for meso-3,4-epoxyTHF, but critical if using 2,3-epoxyTHF (unstable).[1]

References

-

Mechanistic Overview of Epoxide Opening

-

Base-Mediated Phenolysis (K2CO3/DMF)

-

Metal Triflate Catalysis (Bi(OTf)3)

-

Asymmetric Considerations (Jacobsen Catalyst)

-

3,4-Epoxytetrahydrofuran Specifics

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Procedure for ring-opening of chiral epoxides with phenols

Precision Synthesis of Chiral -Hydroxy Ethers via Phenolic Epoxide Ring-Opening

Application Note: AN-PHM-2024-08

Executive Summary

The nucleophilic ring-opening of chiral epoxides with phenols is a cornerstone transformation in medicinal chemistry, serving as the primary route to

Mechanistic Foundation & Strategic Planning

The reaction outcome is dictated by the competition between steric hindrance and electronic stabilization. Understanding the specific pathway is critical for preserving chirality.

The Stereochemical Imperative

-

Basic Conditions (Nucleophilic): Proceed via a pure

mechanism.[1] The phenoxide attacks the least hindered carbon.-

Stereochemical Outcome: Complete inversion (Walden inversion) at the electrophilic center.

-

-

Acidic/Lewis Acid Conditions: The epoxide oxygen is activated.[2][3][4][5] The nucleophile attacks the carbon capable of best stabilizing a partial positive charge (often the more substituted or benzylic position).

-

Stereochemical Outcome: Predominantly inversion (anti-addition), though

character can lead to partial racemization in styrenyl systems.

-

Decision Pathway (Graphviz)

Detailed Experimental Protocols

Protocol A: Base-Mediated Nucleophilic Opening (Standard)

Best for: Terminal chiral epoxides (e.g., (S)-Epichlorohydrin, Glycidyl Tosylates) where attack at the primary carbon is desired.

Mechanism:

Reagents & Setup

-

Substrate: Chiral Epoxide (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (

) -

Solvent: Anhydrous DMF (fastest rates) or Acetone (mild, easy workup)

Step-by-Step Methodology

-

Phenoxide Formation:

-

Flame-dry a round-bottom flask under

. -

Add Phenol (1.1 equiv) dissolved in anhydrous DMF (0.5 M concentration).

-

Critical Step: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of

gas will occur. Stir for 30 min at RT until gas evolution ceases and the solution becomes clear/colored (phenoxide formation). -

Why: Pre-forming the phenoxide prevents the base from reacting with the epoxide (polymerization) or the solvent.

-

-

Epoxide Addition:

-

Cool the phenoxide solution back to 0°C.

-

Add the Chiral Epoxide (1.0 equiv) dropwise as a solution in minimal DMF.

-

Rate Control: Slow addition prevents exotherms which can degrade enantiopurity.

-

-

Reaction & Monitoring:

-

Heat to 60–80°C. Monitor via TLC or HPLC.

-

Self-Validation: Look for the disappearance of the epoxide spot. If the reaction stalls, do not add more base (risk of racemization); instead, increase temperature slightly.

-

-

Workup:

-

Quench with saturated

(aq). Extract with EtOAc (x3). -

Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

and concentrate.

-

Protocol B: Jacobsen’s Catalyst (Hydrolytic Kinetic Resolution/Opening)

Best for: Kinetic resolution of racemic epoxides OR highly enantioselective opening of meso-epoxides. Catalyst: (R,R)- or (S,S)-Co(salen) complex.

Reagents & Setup

-

Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Ligand).

-

Oxidant: Acetic acid (to activate the pre-catalyst to Co(III)).

-

Solvent: THF or Toluene.

Step-by-Step Methodology

-

Catalyst Activation:

-

Dissolve the Co(II)-salen complex (0.5–2 mol%) in Toluene.

-

Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 30 min. The color changes from red to dark brown (Co(II)

Co(III)). Concentrate to dryness to remove excess AcOH.

-

-

Reaction Assembly:

-

Execution:

-

Stir at RT. The reaction is often slow (12–24h).

-

Mechanistic Insight: The reaction follows a bimetallic mechanism where one metal activates the epoxide and the other delivers the nucleophile. Concentration effects are significant; keep concentration high (>1M) to promote this cooperative pathway.

-

Protocol C: Solid-Supported Lewis Acid (Green/Modern)

Best for: Acid-sensitive substrates and industrial scalability.

Catalyst: Sn-Beta Zeolite or Alumina (

Methodology

-

Preparation: Activate Sn-Beta zeolite at 150°C under vacuum for 4h to remove adsorbed water.

-

Reaction: Mix Epoxide (1.0 equiv) and Phenol (1.0 equiv) in Dichloromethane (DCM).

-

Catalysis: Add activated Sn-Beta (5 wt%). Stir at reflux.

-

Filtration: Filter the catalyst (recyclable). Concentrate filtrate.

Data Interpretation & Troubleshooting

Comparative Performance Table

| Parameter | Method A: Base ( | Method B: Co-Salen (Jacobsen) | Method C: Lewis Acid ( |

| Mechanism | Cooperative Bimetallic | Activated | |

| Regioselectivity | >95% Attack at Less Hindered C | High (Steric control) | Variable (Substrate dependent) |

| Stereochemistry | Inversion (High Fidelity) | High Enantioselectivity | Inversion (Risk of racemization if too acidic) |

| Reaction Time | 2 - 6 Hours | 12 - 48 Hours | 1 - 4 Hours |

| Scalability | High | Moderate (Catalyst cost) | High (Recyclable catalyst) |

Self-Validating the System (Quality Control)

To ensure the protocol is working correctly, perform these checks:

-

The "Racemization Check":

-

Take a small aliquot of your chiral starting epoxide. Run it on Chiral HPLC (e.g., Chiralcel OD-H column).

-

Run the product. If the ee drops significantly (>5%) compared to the starting material, the reaction temperature is too high or the basicity is too strong (

leakage).

-

-

Regioisomer Confirmation via NMR:

-

Terminal Attack (Desired for Base): Look for a multiplet at

3.8–4.2 ppm (the -

Internal Attack: Look for a downfield shift of the methine proton (

4.5–5.0 ppm).

-

References

-

Jacobsen, E. N. (2000).[4][11] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[4] Link

-

Ready, J. M., & Jacobsen, E. N. (1999).

-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening with Phenols. Journal of the American Chemical Society, 121(25), 6086–6087. Link -

Caron, M., & Sharpless, K. B. (1985).[4] Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols.[4] A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560.[4] Link

-

Chemistry Steps. (2020). Epoxide Ring-Opening Reactions: Mechanism and Regioselectivity. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 3. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 6. shokubai.org [shokubai.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. moodle2.units.it [moodle2.units.it]

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of Aryloxy Oxolanes

Ticket ID: #AO-3R4R-SEP Subject: Separation of (3R,4R) and (3S,4S) Aryloxy Oxolane Enantiomers Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are attempting to separate the enantiomers of a 3-aryloxy-4-substituted oxolane (tetrahydrofuran). The specific mention of (3R,4R) and (3S,4S) indicates you are dealing with the trans-diastereomer racemate.

This separation is challenging due to the conformational flexibility of the oxolane ring and the potential lack of strong "anchor" groups for chiral recognition. Success relies on exploiting the

This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) , as they show the highest success rate for this class of ethers.

Module 1: HPLC Method Development (The "Gold Standard")

Core Philosophy

For aryloxy oxolanes, the "coated" polysaccharide columns (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) are the industry workhorse. However, if your sample requires aggressive solvents (THF, DCM, Chloroform) for solubility, you must use "immobilized" versions to prevent stripping the stationary phase.

Troubleshooting Guide

Q: I see separation, but the peaks are merging (Resolution

-

The Cause: The chiral selector is likely engaging only with the aryloxy

-system, missing the secondary interaction needed for discrimination. -

The Fix:

-

Switch Alcohol Modifier: If using Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH). EtOH often allows the oxolane ring to penetrate deeper into the CSP grooves compared to bulky IPA.

-

Temperature Effect: Lower the column temperature to

. Enantioseparation is enthalpy-driven; lower temperatures increase the difference in binding energy (

-

Q: My peaks are tailing severely. Is it the column?

-

The Cause: Non-specific binding. The ether oxygen in the oxolane ring acts as a weak Lewis base, interacting with residual silanols on the silica support.

-

The Fix: Add a basic modifier. Even though the molecule isn't an amine, adding 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) blocks silanol activity.

Experimental Protocol: The "4-Column" Screen

Run this sequence to identify the optimal CSP.

| Step | Column Type | Commercial Equivalent (Examples) | Mobile Phase (Isocratic) | Target Interaction |

| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Hexane/EtOH (90:10) | H-bond + |

| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Hexane/IPA (90:10) | Cavity inclusion |

| 3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | Hexane/DCM (80:20) | Chlorinated |

| 4 | Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG | Hexane/MeOH (90:10) | Steric fit |

Module 2: SFC Optimization (Green & Fast)

Core Philosophy

Supercritical Fluid Chromatography (SFC) is superior for aryloxy oxolanes because the low viscosity of supercritical

Troubleshooting Guide

Q: I have low solubility in

-

The Cause: Aryloxy oxolanes can be lipophilic. Pure MeOH/CO2 mixtures may not solvate the "aryloxy" tail effectively.

-

The Fix: Use the "Make-up Solvent" technique. Dissolve your sample in THF (Tetrahydrofuran).

-

Critical Warning: You MUST use an Immobilized Column (e.g., Chiralpak IA, IB, IC, IG) if injecting THF. Coated columns (AD-H, OD-H) will be destroyed.

-

Q: Retention times are shifting between runs.

-

The Cause: Density fluctuations. The separation of ether enantiomers is highly sensitive to the density of the supercritical fluid.

-

The Fix: Lock the Back Pressure Regulator (BPR) . Increase BPR from 120 bar to 150 bar. This increases fluid density, often improving the solubility of the complex and stabilizing retention.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct separation mode based on your sample's specific chemical constraints.

Caption: Decision matrix for selecting Coated vs. Immobilized columns based on solubility profiles of aryloxy oxolanes.

Module 4: Preparative Scale-Up FAQ

Q: How do I maximize throughput for purification? A: Move to Stack Injections in SFC. Aryloxy oxolanes usually elute quickly. By calculating the cycle time, you can inject the next sample before the previous one has fully eluted (provided the enantiomers are resolved).

-

Protocol: If (3R,4R) elutes at 3.0 min and (3S,4S) at 4.0 min, and the baseline is clear by 5.0 min, set injection cycle to 2.5 min.

Q: How do I determine the absolute configuration (AC) of the separated peaks? A: Do not rely on elution order (e.g., "R always elutes first"). This is a myth.

-

X-Ray Crystallography: If the substance is an oil (common for these ethers), derivatize it. If you have a free position on the aryl ring, introduce a heavy atom (Bromine/Iodine) or form a co-crystal.

-

Circular Dichroism (CD): Compare the experimental CD spectrum with a calculated TD-DFT spectrum of the (3R,4R) model.

References

-

Review of Polysaccharide CSPs: Chankvetadze, B. (2012). Recent trends in enantioseparation of chiral pharmaceuticals. Trends in Analytical Chemistry.

-

SFC Separation of Ethers: West, C., & Lesellier, E. (2008). Chiral separation of aryl-ethers by SFC. Journal of Chromatography A.

-

Immobilized Column Technology: Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC.

-

Tetrahydrofuran Synthesis & Separation: Molecules 2020, 25(6), 1362; Stereoselective Synthesis of Trisubstituted Tetrahydrofurans.

Technical Support Center: Strategies for the Removal of Unreacted 4-Chlorophenol

Welcome to the Technical Support Center for the effective removal of unreacted 4-chlorophenol from reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. Our focus is on the practical application of chemical principles to overcome common purification challenges, ensuring the integrity of your desired compounds.

The Challenge of 4-Chlorophenol Removal